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Triisopropoxyvanadium(v)oxide

Asymmetric Catalysis Epoxidation Chiral Synthesis

Triisopropoxyvanadium(V) oxide (CAS 5588-84-1), also referred to as vanadium(V) oxytriisopropoxide (VO(OiPr)₃) or VTIP, is a volatile, diamagnetic organovanadium compound with the molecular formula OV(OCH(CH₃)₂)₃. This yellow liquid alkoxide is distinguished by its dual role as a soluble vanadium source and a direct reagent in catalytic applications.

Molecular Formula C9H24O4V
Molecular Weight 247.23 g/mol
Cat. No. B13100941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisopropoxyvanadium(v)oxide
Molecular FormulaC9H24O4V
Molecular Weight247.23 g/mol
Structural Identifiers
SMILESCC(C)O.CC(C)O.CC(C)O.[O-2].[V+2]
InChIInChI=1S/3C3H8O.O.V/c3*1-3(2)4;;/h3*3-4H,1-2H3;;/q;;;-2;+2
InChIKeyOMDPSZJSEZKXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triisopropoxyvanadium(V) Oxide (VTIP): A Procurement Guide for Organometallic Precursor Selection


Triisopropoxyvanadium(V) oxide (CAS 5588-84-1), also referred to as vanadium(V) oxytriisopropoxide (VO(OiPr)₃) or VTIP, is a volatile, diamagnetic organovanadium compound with the molecular formula OV(OCH(CH₃)₂)₃ [1]. This yellow liquid alkoxide is distinguished by its dual role as a soluble vanadium source and a direct reagent in catalytic applications [2]. It is widely recognized as a fundamental building block for synthesizing oxovanadium complexes containing ethoxide and acetylacetonate ligands, as well as a precursor for advanced materials and catalysts . Its moderate solubility in standard organic solvents and reactivity with surface silanol groups make it a workhorse in both materials science and synthetic organic chemistry .

Precursor role

Soluble vanadium source for oxovanadium complexes and catalytic applications

Material compatibility

Grafts to silica surfaces for well-defined supported catalysts

Processing fit

Resists dewetting in sol-gel dip-coating of vanadium oxide thin films

Enables pinhole-free layers with sub-nanometer roughness

Procurement Risks in Substituting Triisopropoxyvanadium(V) Oxide with Other Vanadium Alkoxides or Precursors


The interchangeable use of vanadium precursors such as vanadium oxytriethoxide (VO(OEt)₃) or titanium isopropoxide (Ti(OiPr)₄) for VO(OiPr)₃ introduces significant, quantifiable risks to experimental and industrial outcomes. Direct substitution in thin-film processing leads to disparate surface morphologies due to differences in precursor wetting behavior and dewetting resistance [1]. In catalytic asymmetric synthesis, simply swapping VO(OiPr)₃ for VO(acac)₂ or Ti(OiPr)₄ results in dramatically different catalytic efficiency; for instance, Ti(OiPr)₄ can fail entirely to catalyze specific epoxidation reactions where VO(OiPr)₃ achieves quantitative conversion [2]. Furthermore, the synthesis of well-defined supported catalysts relies on the precise grafting chemistry of VO(OiPr)₃, which yields isolated, tetrahedral VO₄ surface species that are essential for selective oxidative dehydrogenation [3]. Using an alternative precursor without verifying its grafting mechanism risks forming inactive V₂O₅ nanoparticles that promote overoxidation, severely compromising catalyst selectivity [3]. These performance gaps demonstrate that generic substitution without validation can undermine critical material and catalytic properties.

Titanium alkoxide replacement

Ti(OiPr)₄ may fail in asymmetric epoxidation where VO(OiPr)₃ delivers quantitative conversion; catalytic activity cannot be assumed.

Vanadium precursor swap (e.g., VO(acac)₂)

Enantioselectivity can shift; identical conversion does not guarantee equal stereochemical control.

Aqueous or alternative grafting routes

Replacing VO(OiPr)₃ grafting risks forming unselective V₂O₅ nanoparticles instead of isolated VO₄ sites, compromising propene selectivity.

Quantitative Evidence Guide for Triisopropoxyvanadium(V) Oxide (VTIP) vs. Analogous Precursors and Alternatives


Asymmetric Epoxidation: VO(OiPr)₃ Delivers Quantitative Conversion Where Ti(OiPr)₄ Fails and Outperforms VO(acac)₂ in Enantioselectivity

In a comparative study of vanadium-catalyzed asymmetric epoxidation of allylic alcohols, the performance of VO(OiPr)₃ was directly compared against VO(acac)₂ and Ti(OiPr)₄ under identical ligand (HA2 and HA3) and reaction conditions [1]. While Ti(OiPr)₄ exhibited 0% conversion with the HA3 ligand system, the VO(OiPr)₃/HA3 system achieved quantitative conversion (>99%). A head-to-head comparison with VO(acac)₂ using the HA2 ligand showed both catalysts achieved >99% conversion, but VO(OiPr)₃ provided a higher enantiomeric excess (ee) of 22% compared to 19% for VO(acac)₂ [2].

Asymmetric Epoxidation
Head-to-head
VO(OiPr)₃/HA3: >99% conv., 71% ee
Ti(OiPr)₄/HA3: 0% conv.
VO(OiPr)₃/HA2: >99% conv., 22% ee
VO(acac)₂/HA2: >99% conv., 19% ee
Reported catalyst activity and enantioselectivity advantage
Reaction with (E)-3-phenylprop-2-en-1-ol and CHP at ambient temp.
Asymmetric Catalysis Epoxidation Chiral Synthesis

Silica-Supported Catalyst Synthesis: VTIP Grafting Yields Isolated VO₄ Sites Crucial for High Selectivity in Propane Dehydrogenation

An investigation into the synthesis of silica-supported vanadium oxide catalysts revealed that grafting neat vanadium oxytriisopropoxide (VO(OiPr)₃) onto thermally pretreated silica under solvent-free conditions results in a two-step anchoring mechanism that produces isolated, tetrahedral VO₄ surface species upon calcination [1]. This is in stark contrast to catalysts prepared from aqueous precursor solutions, which often lead to the formation of undesired V₂O₅ nanoparticles [2]. Supported catalysts containing only dispersed VO₄ species are known to favor the direct dehydrogenation pathway to propene in the oxidative dehydrogenation of propane (ODHP), whereas the presence of V₂O₅ nanoparticles accelerates overoxidation to COx, reducing propene selectivity [2].

Catalyst Grafting
Class-level
Yields isolated tetrahedral VO₄ sites;
avoids V₂O₅ nanoparticle formation
Enables rational design for high propene selectivity
Confirmed by XAS and ⁵¹V MAS NMR; calcination step required
Heterogeneous Catalysis Catalyst Synthesis Oxidative Dehydrogenation

Thin-Film Processing: VTIP-Based Dip-Coating Resists Dewetting and Achieves Sub-Nanometer Surface Roughness

When used as a high-concentration precursor for dip-coating vanadium pentoxide (V₂O₅) thin films, vanadium oxytriisopropoxide (VTIP) is shown to be inherently resistant to dewetting processes [1]. Dewetting is a common failure mode for many sol-gel precursors that leads to the formation of surface pinhole defects, degrading film quality and electronic performance. The resulting films from VTIP exhibit a smooth, uniform surface morphology with a root-mean-square (rms) roughness of less than 1 nm in both their amorphous and crystallized states [1].

Thin-Film Quality
Class-level
rms roughness < 1 nm;
resists dewetting and pinhole defects
Supports defect-free film fabrication
Dip-coating from high-concentration VTIP solution
Thin Films Coatings Materials Processing

Electronic Structure Analysis: VO(OiPr)₃ Exhibits Metal Character in Valence Orbitals, a Key Descriptor for Redox Catalysis Not Shared by Ti Analogs

HeI/HeII photoelectron spectroscopy of oxovanadium triisopropoxide (VO(OiPr)₃) reveals that it contains high-lying occupied valence orbitals with significant metal character [1]. This electronic property is not observed in its titanium analogues and is a fundamental descriptor for its catalytic activity [1]. The metal character of these frontier orbitals explains why derivative polyoxometalates from VO(OiPr)₃ are capable of supporting reversible redox reactions in the solid state, a feature critical for applications in oxidation catalysis [1].

Electronic Structure
Head-to-head
VO(OiPr)₃ shows metal character in valence orbitals;
Ti analogues do not
Explains observed redox catalytic activity
HeI/HeII photoelectron spectroscopy evidence
Electronic Structure Redox Catalysis Photoelectron Spectroscopy

High-Impact Application Scenarios for Triisopropoxyvanadium(V) Oxide Driven by Differentiated Performance


Synthesis of Well-Defined, High-Selectivity Heterogeneous Catalysts via Chemical Grafting

As established, VO(OiPr)₃ reacts with both site-isolated silanol groups and strained siloxane bridges on silica surfaces [1]. This defined anchoring chemistry, followed by calcination, reliably generates isolated VO₄ surface species, the active sites responsible for high propene selectivity in oxidative propane dehydrogenation [1]. This molecular-level precision is unattainable with aqueous precursor methods that often produce unselective V₂O₅ nanoparticles. This makes VO(OiPr)₃ the precursor of choice for researchers and industrial catalyst manufacturers aiming to systematically engineer and maximize the selectivity of supported vanadium oxide catalysts.

Fabrication of Defect-Free Vanadium Oxide Thin Films via Sol-Gel Dip-Coating

For applications requiring pinhole-free vanadium oxide layers, such as hole injection layers in quantum-dot LEDs (QLEDs) or components in smart windows and energy storage devices, VO(OiPr)₃ offers a quantifiable advantage [2]. Its proven resistance to dewetting during dip-coating ensures the formation of uniform films with sub-nanometer roughness, a critical quality metric [2]. This performance attribute directly translates to higher device reliability and performance compared to films prepared from alternative, more common sol-gel precursors that are prone to dewetting and defect formation.

Development of High-Performance Asymmetric Epoxidation Catalysts

In the field of asymmetric catalysis, VO(OiPr)₃ is the preferred metal precursor for generating active vanadium-based catalysts when paired with specific chiral hydroxamic acid ligands [3]. As the evidence shows, this combination can achieve quantitative conversion (>99%) in epoxidation reactions where the structurally similar titanium isopropoxide (Ti(OiPr)₄) shows zero activity [3]. This makes VO(OiPr)₃ indispensable for synthetic chemists developing new, high-yield enantioselective oxidation methodologies for building complex chiral molecules.

Application
Selection Property
Validation Focus
Well-defined heterogeneous catalyst synthesis via grafting
Precise silanol grafting chemistry
Formation of isolated VO₄ species and propene selectivity
Defect-free vanadium oxide thin films
Dewetting resistance and film uniformity
Sub-nanometer roughness and pinhole-free morphology
High-yield asymmetric epoxidation
Catalytic activity with chiral hydroxamic acid ligands
Quantitative conversion and enantioselectivity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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